molecular formula C21H25ClN2O5S B4242921 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B4242921
M. Wt: 453.0 g/mol
InChI Key: KDLYEMBTRKWOHZ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidinylsulfonyl group, a chlorophenoxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable sulfonyl chloride in the presence of a base, such as pyridine, to form 2-chloro-4-(1-piperidinylsulfonyl)phenol.

    Acylation Reaction: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group may play a crucial role in binding to active sites, while the phenoxy and methoxybenzyl groups contribute to the overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-7-5-16(6-8-17)14-23-21(25)15-29-20-10-9-18(13-19(20)22)30(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLYEMBTRKWOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
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2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

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